molecular formula C23H25N5O2S B2715079 N-cyclopropyl-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1029733-47-8

N-cyclopropyl-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Katalognummer B2715079
CAS-Nummer: 1029733-47-8
Molekulargewicht: 435.55
InChI-Schlüssel: PAODZZQCLAWHDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-cyclopropyl-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Synthesis Analysis

The synthesis of this compound involves the design and creation of novel CDK2 targeting compounds . The synthetic pathway to obtain similar compounds has been reported in various studies .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine ring system . The structure is designed to fit into the ATP adenine region with the required hydrophobic bindings .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a CDK2 inhibitor . It has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 mM .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . This structure allows for large absorption/emission intensities as a result of the ICT to/from this ring .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Pyrazolopyrimidines, including derivatives similar to N-cyclopropyl-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, have shown promising antitumor properties. For instance, a study by El-Naggar et al. (2018) on N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines demonstrated significant in vitro antitumor activity against liver (HepG-2) and breast (MCF-7) human cancer cells. This suggests a potential use of such compounds in cancer therapy (El-Naggar et al., 2018).

Antimicrobial Activity

Several pyrazolopyrimidine derivatives have exhibited antimicrobial properties. A study by Bakavoli et al. (2010) investigated the antibacterial activity of pyrazolo[3,4-d]pyrimidine derivatives, showing their potential as antibacterial agents (Bakavoli et al., 2010).

Antioxidant Properties

Compounds derived from pyrazolopyrimidines have also been evaluated for their antioxidant activities. Research by Mohamed and El-Sayed (2019) on indane-amide substituted pyrazole, pyrimidine, and pyrazolo[1,5-a]pyrimidine derivatives indicated that some of these compounds exhibited promising antioxidant activities (Mohamed & El-Sayed, 2019).

RNA Polymerase Inhibitory Activity

Pyrazolopyrimidines have been studied for their potential to inhibit RNA polymerase, an enzyme crucial for the transcription process in cells. Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity and RNA polymerase inhibitory activity, finding that some compounds showed significant inhibitory effects (Abdallah & Elgemeie, 2022).

Synthesis and Structural Studies

Various studies have focused on the synthesis and structural elucidation of pyrazolopyrimidine derivatives, exploring different synthetic routes and the influence of structural modifications on biological activity. For instance, a study by Ahmed et al. (2023) synthesized new sulfapyrimidine and pyrazolo[1,5-a]pyrimidine derivatives, contributing to the understanding of their chemical properties and potential applications (Ahmed et al., 2023).

Wirkmechanismus

Target of Action

The primary target of N-(4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide and N-cyclopropyl-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is Cyclin-dependent kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

These compounds interact with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. This pathway is responsible for the orderly and regulated progression of a cell through the cell cycle, leading to cell division. When CDK2 is inhibited, the cell cycle is disrupted, which can lead to cell death .

Result of Action

The result of the action of these compounds is the inhibition of cell proliferation. They have shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .

Zukünftige Richtungen

Future research could focus on further investigations of this compound’s dual activity against examined cell lines and CDK2 . Additionally, the development of more potent and efficacious anticancer drugs with pyrimidine scaffold could be a potential direction .

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-30-20-9-7-18(8-10-20)26-21(29)17-31-23-22(24-11-12-25-23)28-15-13-27(14-16-28)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAODZZQCLAWHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.